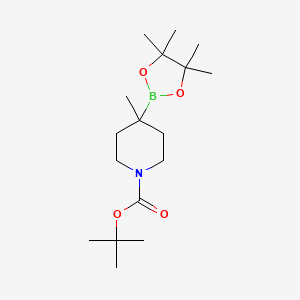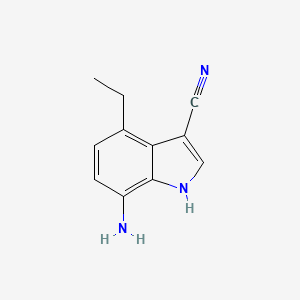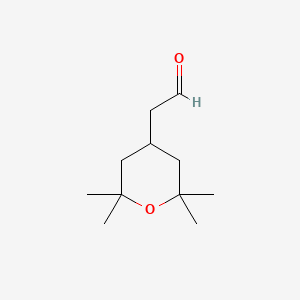
2-(2,2,6,6-Tetramethyloxan-4-yl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2,6,6-Tetramethyloxan-4-yl)acetaldehyde is an organic compound with a unique structure that includes a tetramethyloxane ring and an acetaldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,6,6-Tetramethyloxan-4-yl)acetaldehyde typically involves the reaction of 2,2,6,6-tetramethyloxane with acetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can enhance the scalability and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
2-(2,2,6,6-Tetramethyloxan-4-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 2-(2,2,6,6-Tetramethyloxan-4-yl)acetic acid.
Reduction: 2-(2,2,6,6-Tetramethyloxan-4-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(2,2,6,6-Tetramethyloxan-4-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2,2,6,6-Tetramethyloxan-4-yl)acetaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. The tetramethyloxane ring may also contribute to the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with a piperidine ring instead of an oxane ring.
2,2,6,6-Tetramethyl-4-piperidone: Contains a ketone group instead of an aldehyde group.
2,2,6,6-Tetramethyl-4-piperidinol: Contains an alcohol group instead of an aldehyde group.
Uniqueness
2-(2,2,6,6-Tetramethyloxan-4-yl)acetaldehyde is unique due to its combination of a tetramethyloxane ring and an aldehyde functional group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
特性
CAS番号 |
2913267-13-5 |
|---|---|
分子式 |
C11H20O2 |
分子量 |
184.27 g/mol |
IUPAC名 |
2-(2,2,6,6-tetramethyloxan-4-yl)acetaldehyde |
InChI |
InChI=1S/C11H20O2/c1-10(2)7-9(5-6-12)8-11(3,4)13-10/h6,9H,5,7-8H2,1-4H3 |
InChIキー |
QSCZTVSUKGKEQB-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CC(O1)(C)C)CC=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


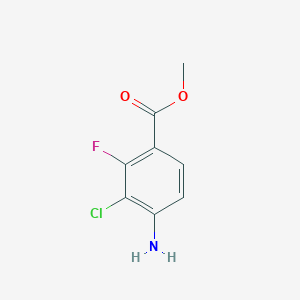
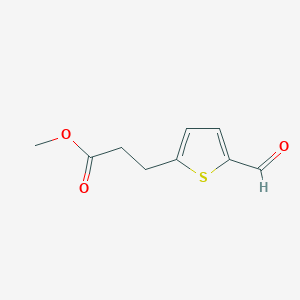
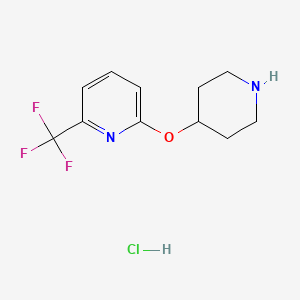
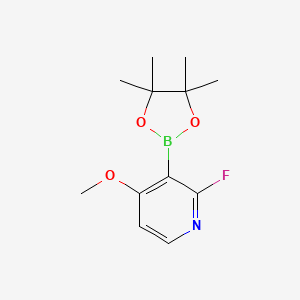
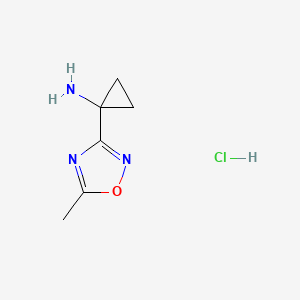

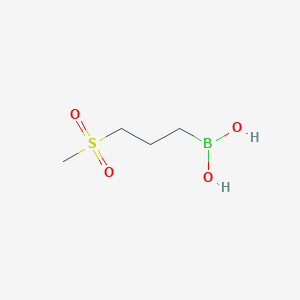
![7-[2-(Trimethylsilyl)ethynyl]quinazoline](/img/structure/B13463125.png)
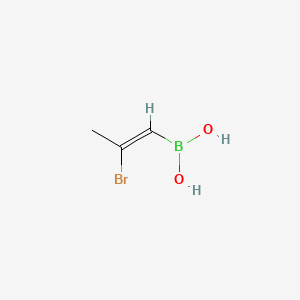
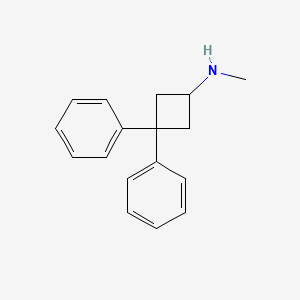
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2,6-difluorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B13463138.png)
![4-{[(Benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13463145.png)
